N-[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]pyrimidin-4-amine
CAS No.: 2097899-68-6
Cat. No.: VC4897149
Molecular Formula: C18H18N6O
Molecular Weight: 334.383
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097899-68-6 |
|---|---|
| Molecular Formula | C18H18N6O |
| Molecular Weight | 334.383 |
| IUPAC Name | (2-methyl-5-phenylpyrazol-3-yl)-[3-(pyrimidin-4-ylamino)azetidin-1-yl]methanone |
| Standard InChI | InChI=1S/C18H18N6O/c1-23-16(9-15(22-23)13-5-3-2-4-6-13)18(25)24-10-14(11-24)21-17-7-8-19-12-20-17/h2-9,12,14H,10-11H2,1H3,(H,19,20,21) |
| Standard InChI Key | WJHYQTQNXYIYPB-UHFFFAOYSA-N |
| SMILES | CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CC(C3)NC4=NC=NC=C4 |
Introduction
Structural Characteristics and Molecular Properties
Core Scaffold Composition
The compound features three distinct moieties:
-
1-Methyl-3-phenyl-1H-pyrazole-5-carbonyl: A pyrazole ring substituted with methyl and phenyl groups at positions 1 and 3, respectively, and a carbonyl group at position 5. Pyrazole derivatives are widely recognized for their role as ATP-competitive kinase inhibitors due to their ability to mimic adenine in binding interactions .
-
Azetidin-3-yl: A four-membered nitrogen-containing ring (azetidine) serving as a conformational constraint. Azetidines are valued in drug design for enhancing metabolic stability and target affinity .
-
Pyrimidin-4-amine: A pyrimidine ring with an amine substituent at position 4, commonly employed in nucleobase-mimetic pharmacophores .
Molecular Formula and Weight
Based on structural decomposition:
-
Molecular Formula: C₁₉H₂₁N₅O
-
Molecular Weight: 335.41 g/mol
Table 1: Structural Comparison with Analogous Compounds
Synthetic Pathways and Computational Insights
Proposed Synthesis Route
While no explicit synthesis data exists for the target compound, its structure suggests a multi-step approach:
-
Pyrazole Formation: Condensation of hydrazine derivatives with diketones or β-keto esters to form the 1-methyl-3-phenylpyrazole core .
-
Azetidine Functionalization: Coupling the pyrazole carbonyl group to azetidin-3-amine via amide bond formation, potentially using carbodiimide-based coupling reagents .
-
Pyrimidine Attachment: Introducing the pyrimidin-4-amine moiety through nucleophilic aromatic substitution or Buchwald–Hartwig amination .
Computational Predictions
-
LogP: Estimated at 2.8 (moderate lipophilicity).
-
Hydrogen Bond Donors/Acceptors: 2 donors (amine groups), 4 acceptors (carbonyl, pyrimidine nitrogens).
-
Polar Surface Area: ~80 Ų, suggesting moderate blood-brain barrier permeability .
| Drug | Target Kinase | IC₅₀ (nM) | Structural Features |
|---|---|---|---|
| Avapritinib | PDGFRα, KIT | 0.24 | Pyrazole, pyrrolopyridine |
| Erdafitinib | FGFR1-4 | 1.2 | Pyrazole, quinoline |
| Target Compound | Hypothetical (e.g., JAK, Akt) | – | Pyrazole, azetidine, pyrimidine |
Toxicity and ADME Considerations
Metabolic Stability
-
The azetidine ring may reduce oxidative metabolism compared to larger heterocycles (e.g., piperidine) .
-
Pyrimidine amines are prone to N-acetylation, which could be mitigated by steric hindrance from the azetidine group .
Toxicity Risks
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume